4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride
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Overview
Description
4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is a heterocyclic organic compound. It is characterized by a pyrazine ring substituted with two methyl groups at positions 4 and 6, a keto group at position 5, and a carboxylic acid group at position 2. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopropionic acid with acetylacetone in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the pyrazine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid: Similar structure but with a pyran ring instead of a pyrazine ring.
4,6-dimethyl-2-oxo-2H-pyrimidine-5-carboxylic acid: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
4,6-dimethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both a keto group and a carboxylic acid group on the pyrazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2763777-60-0 |
---|---|
Molecular Formula |
C7H9ClN2O3 |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
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